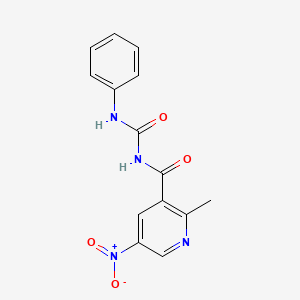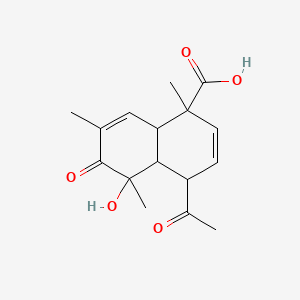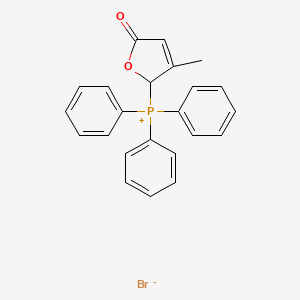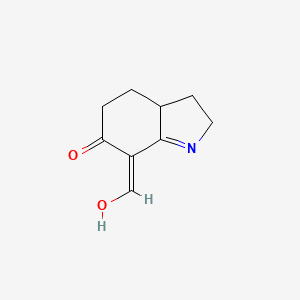![molecular formula C28H30ClFN2O9S B14600549 (E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol CAS No. 58722-69-3](/img/structure/B14600549.png)
(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol involves multiple steps, starting from readily available precursors. The key steps typically include:
- Formation of the benzobbenzothiepin core : This can be achieved through a series of cyclization reactions involving appropriate starting materials.
- Introduction of the piperazine ring : This step involves the reaction of the benzobbenzothiepin derivative with piperazine under controlled conditions.
- Addition of the (E)-but-2-enedioic acid moiety : This final step involves the esterification or amidation of the intermediate compound with (E)-but-2-enedioic acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Reduction : Reduction reactions can be used to modify the oxidation state of the compound.
- Substitution : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the aromatic system.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol has several scientific research applications:
- Chemistry : It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
- Biology : The compound’s unique structure makes it a candidate for studying biological interactions, such as binding to proteins or enzymes.
- Medicine : Due to its potential biological activity, it could be investigated for therapeutic applications, such as acting as a drug candidate for certain diseases.
- Industry : The compound might find use in industrial applications, such as in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other derivatives of benzobbenzothiepin and piperazine, such as:
- Benzobbenzothiepin derivatives : These compounds share the core structure and might have similar biological activities.
- Piperazine derivatives : Compounds with a piperazine ring are often studied for their pharmacological properties.
Uniqueness: The uniqueness of (E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol lies in its combination of functional groups and the specific arrangement of atoms, which could result in distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
58722-69-3 |
|---|---|
Molekularformel |
C28H30ClFN2O9S |
Molekulargewicht |
625.1 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H22ClFN2OS.2C4H4O4/c21-15-1-4-19-14(11-15)12-18(17-3-2-16(22)13-20(17)26-19)24-7-5-23(6-8-24)9-10-25;2*5-3(6)1-2-4(7)8/h1-4,11,13,18,25H,5-10,12H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI-Schlüssel |
LWZYKEJRAOVWAU-LVEZLNDCSA-N |
Isomerische SMILES |
C1N(CCN(C1)C2C3=C(SC4=C(C2)C=C(C=C4)Cl)C=C(C=C3)F)CCO.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CN(CCN1CCO)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=CC(=C4)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzene, 1-methoxy-4-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14600488.png)
![3-Benzylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14600502.png)

![5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole](/img/structure/B14600519.png)
![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)

![4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B14600529.png)



